Product packaging for Etioporphyrin I(Cat. No.:CAS No. 448-71-5)

Etioporphyrin I

Cat. No.: B1294293
CAS No.: 448-71-5
M. Wt: 478.7 g/mol
InChI Key: SEZHKQAQSTVZMK-UHFFFAOYSA-N
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Description

Etioporphyrin I is a useful research compound. Its molecular formula is C32H38N4 and its molecular weight is 478.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38N4 B1294293 Etioporphyrin I CAS No. 448-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZHKQAQSTVZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448-71-5
Record name 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Fundamental Molecular Structure and Synthesis Research of Etioporphyrin I

Methodologies for Etioporphyrin I Total Synthesis and Derivatization

The synthesis of this compound and its derivatives has been a cornerstone in the development of porphyrin chemistry. Various strategies have been devised to construct the macrocycle and to introduce specific functionalities.

One of the most fundamental approaches involves the tetramerization of a monopyrrole. nih.gov For a structurally unique product like this compound, where the 3- and 4-substituents on each pyrrole (B145914) ring are ethyl and methyl groups respectively, this method requires careful control to avoid the formation of a mixture of isomers. nih.govresearchgate.net A successful strategy to obtain pure this compound involves the tetramerization of a monopyrrole that has a labile leaving group, which can proceed under neutral conditions to yield the desired product. nih.gov For instance, reacting a pyrrole with a suitable leaving group in methanol (B129727) with potassium ferricyanide (B76249) has been shown to produce a good yield of pure this compound. nih.gov

Another powerful and widely used method is the MacDonald [2+2] condensation. This approach involves the reaction of two different dipyrromethanes. nih.gov This method is particularly useful for synthesizing unsymmetrically substituted porphyrins and offers a higher degree of control compared to simple monopyrrole tetramerization. nih.gov A variation of this is the [3+1] method, which combines a tripyrrane with a suitable pyrrole derivative. rsc.org

For completely unsymmetrical porphyrins, the synthesis typically proceeds through the cyclization of an open-chain tetrapyrrole, such as an a,c-biladiene. nih.gov This approach is highly versatile as it does not have the symmetry restrictions of the other methods. nih.gov Electrochemical oxidation of an a,c-biladiene dihydrobromide is one effective way to achieve the final macrocyclization. nih.gov

Synthetic Route Description Key Intermediates Advantages
Monopyrrole Tetramerization Acid-catalyzed or neutral condition polymerization of four monopyrrole units.MonopyrrolesEconomical for symmetrical porphyrins.
MacDonald [2+2] Condensation Condensation of two different dipyrromethane units.DipyrromethanesGood for unsymmetrical porphyrins.
[3+1] Condensation Reaction of a tripyrrane with a pyrrole derivative.TripyrranesUseful for certain substitution patterns.
a,c-Biladiene Cyclization Cyclization of a pre-formed open-chain tetrapyrrole.a,c-BiladienesHighly versatile, no symmetry restrictions.

When a pyrrole with two different β-substituents undergoes tetramerization under standard condensation conditions, a mixture of four constitutional isomers, known as "type-isomers," is typically formed. researchgate.netrsc.org These are designated as this compound, II, III, and IV. The formation of these isomers presents a significant challenge for the specific synthesis of this compound.

To overcome this "type-isomer problem," synthetic strategies must be employed that control the arrangement of the pyrrole units during the macrocycle formation. The use of pre-organized open-chain tetrapyrroles, such as a,c-biladienes, is a key strategy for achieving regioisomer-specific synthesis. nih.gov By synthesizing the linear tetrapyrrole with the desired sequence of substituents, its subsequent cyclization leads to a single, specific porphyrin isomer.

The MacDonald [2+2] synthesis also offers a powerful tool for controlling regiochemistry. By carefully designing and synthesizing the two separate dipyrromethane fragments, their subsequent condensation can be directed to form a specific etioporphyrin isomer, thus avoiding the statistical mixture obtained from monopyrrole tetramerization. nih.gov

The this compound macrocycle can be chemically modified to produce a variety of derivatives with tailored properties. These modifications can involve the central nitrogen atoms or the peripheral substituents.

The introduction of a silicon(IV) ion into the porphyrin core is a method to create derivatives with specific photophysical and electrochemical properties. The synthesis of silicon(IV) porphyrins typically involves the reaction of a porphyrin with a silicon source, such as silicon tetrachloride (SiCl₄), in a suitable solvent like pyridine (B92270). rsc.org This results in the formation of a silicon(IV) complex, which can then be further functionalized. For example, bishydroxy silicon(IV) porphyrin complexes can be treated with reagents like tripropylchlorosilane to yield axially siloxylated derivatives. rsc.org These modifications can influence the electronic properties and reactivity of the porphyrin macrocycle. rsc.orgnih.gov

Nickel(II) this compound is a well-characterized derivative that has been studied for its structural and electronic properties. acs.org The synthesis of nickel(II) porphyrins is generally achieved by reacting the free-base porphyrin with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in a suitable solvent. researchgate.netlasalle.edu The resulting nickel(II) etioporphyrin can then serve as a starting material for further functionalization. For example, it can be formylated and then reacted with a Wittig reagent to produce meso-acrylate derivatives, which can be cyclized to form etiopurpurins. mdpi.com These reactions demonstrate the utility of the nickel(II) complex as a stable platform for peripheral modifications. mdpi.comresearchgate.net

Purification Techniques for Synthetic this compound Intermediates and Products

The synthesis of this compound, like that of many complex macrocyclic compounds, often results in a mixture containing the target molecule, regioisomers, unreacted starting materials, and various by-products. santaisci.com Consequently, rigorous purification of both the final product and its synthetic intermediates is a critical step to obtain a sample of high purity. A variety of chromatographic and crystallization techniques are employed for this purpose, ranging from traditional methods to modern automated systems.

Historically, the purification of porphyrins was heavily reliant on manual column chromatography using stationary phases such as silica (B1680970) gel and alumina (B75360). isuct.ru While effective, this method has notable drawbacks; it can be labor-intensive, time-consuming, and the intense color of porphyrin compounds can obscure the entire column, making it difficult to visually track the separation of different fractions. santaisci.com

To address these challenges, modern synthetic chemistry has largely adopted more efficient and reliable techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of complex porphyrin mixtures, including the different isomers of etioporphyrin. researchgate.net Reversed-phase HPLC methods, sometimes enhanced by adding solvents like N,N-dimethylformamide to the mobile phase, have proven effective for isolating specific sedimentary porphyrins, a class that includes etioporphyrins. researchgate.net This technique offers high resolution, allowing for the separation of compounds with very similar structures.

Automated flash chromatography systems represent a significant improvement over manual column methods. santaisci.com These systems use pre-packed columns and software-optimized elution gradients, which simplifies the process and significantly reduces purification time. santaisci.com By inputting data from preliminary thin-layer chromatography (TLC) experiments, chemists can generate an optimized gradient for separation, leading to reproducible and efficient purification. santaisci.com

Crystallization is another key technique, often used as a final step to achieve high purity. After chromatographic separation, the fractions containing the desired product are concentrated, and the this compound is crystallized from an appropriate solvent system. This process effectively removes trace impurities that may co-elute during chromatography.

Table 1: Comparison of Purification Techniques for this compound
TechniquePrincipleApplication in this compound SynthesisAdvantagesDisadvantages
Manual Column ChromatographySeparation based on differential adsorption of components to a solid stationary phase (e.g., silica gel, alumina). isuct.ruTraditional method for purifying both intermediates and the final porphyrin product.Low cost of setup.Time-consuming, labor-intensive, difficult to visualize separation for intensely colored compounds. santaisci.com
High-Performance Liquid Chromatography (HPLC)High-pressure separation on a packed column, offering superior resolution. researchgate.netIdeal for separating regioisomers and achieving high analytical purity. researchgate.netExcellent separation efficiency and resolution, quantifiable results. researchgate.netRequires specialized equipment, limited sample capacity for preparative scale.
Automated Flash ChromatographyAutomated version of column chromatography with optimized pressure and gradients. santaisci.comRapid and efficient purification of reaction mixtures on a preparative scale. santaisci.comFast, reproducible, reduced solvent consumption, safer than manual methods. santaisci.comHigher initial equipment cost compared to manual chromatography.
CrystallizationSeparation of a pure solid from a solution by inducing a phase change. acs.orgFinal purification step to obtain highly pure, crystalline this compound.Can yield very high purity product, cost-effective for large scales.Requires suitable solvent, potential for product loss in the mother liquor.

Regioisomeric Purity and Control in Etioporphyrin Synthesis

A central challenge in the synthesis of unsymmetrically substituted porphyrins like this compound is controlling the final arrangement of the peripheral substituents, an issue known as the "type-isomer problem". rsc.org Etioporphyrin has four methyl and four ethyl groups on its β-pyrrolic positions. The statistical condensation of a pyrrole precursor bearing one methyl and one ethyl group can lead to four different constitutional isomers, designated as types I, II, III, and IV. rsc.org

This compound: Substituents alternate regularly around the macrocycle (Et, Me, Et, Me, Et, Me, Et, Me).

Etioporphyrin II: Substituents are arranged symmetrically across the center of the molecule (Et, Me, Et, Me, Me, Et, Me, Et).

Etioporphyrin III: The arrangement in one pyrrole ring is inverted relative to the others (Et, Me, Et, Me, Et, Me, Me, Et).

Etioporphyrin IV: Two adjacent pyrrole rings have inverted substituent patterns (Et, Me, Me, Et, Et, Me, Me, Et).

A simple, one-pot acid-catalyzed condensation of the constituent pyrrole would yield a statistical mixture of these four regioisomers, making the isolation of pure this compound exceptionally difficult and inefficient. rsc.org Therefore, significant research has focused on developing synthetic strategies that afford control over the regiochemistry, allowing for the targeted synthesis of a single isomer.

One of the most successful and widely used strategies for achieving regioisomeric control is the MacDonald "[2+2]" condensation. nih.gov This approach avoids the statistical combination of four individual pyrrole units. Instead, two distinct dipyrromethane intermediates are synthesized first. For this compound, this would involve the synthesis of a 1,9-diformyldipyrromethane and a 1,9-di-unsubstituted dipyrromethane, each with the desired arrangement of ethyl and methyl groups. The subsequent acid-catalyzed condensation of these two specific dipyrromethane units can only produce a single porphyrin isomer, in this case, this compound, often in very high yield. nih.gov

More recent research has explored innovative methods that leverage intramolecular interactions to direct the formation of a specific isomer. By designing precursors with bulky groups, repulsive peri-interactions can be exploited to thermodynamically favor the formation of one regioisomer over the others during the cyclization step. chemrxiv.org This type of strategic design can lead to a high degree of regioselectivity without the need for multi-step precursor syntheses or cumbersome purification processes like HPLC. chemrxiv.org

Table 2: Comparison of Synthetic Strategies for Etioporphyrin
Synthetic StrategyDescriptionRegioisomeric Purity of ProductKey Advantage
Statistical CondensationAcid-catalyzed tetramerization of a single, appropriately substituted pyrrole precursor. rsc.orgLow (yields a mixture of this compound, II, III, and IV).Synthetically simple (one-pot reaction).
MacDonald [2+2] CondensationStepwise synthesis involving the condensation of two pre-formed dipyrromethane units (e.g., a 1,9-diformyl and a 1,9-di-unsubstituted). nih.govHigh (yields a single, predictable porphyrin isomer).Excellent control over the final regioisomer.
Peri-Interaction Directed SynthesisUtilizes steric hindrance between substituents on adjacent pyrrole rings during cyclization to favor the formation of the least sterically hindered isomer. chemrxiv.orgHigh (can produce a single regioisomer).Potentially avoids complex precursor synthesis and extensive purification. chemrxiv.org

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of Etioporphyrin I Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions Analysis

The electronic absorption spectra of porphyrins, including Etioporphyrin I, are characterized by two main features: the intense Soret band (or B-band) in the near-UV region (around 400 nm) and the weaker Q-bands in the visible region (500-700 nm). These bands arise from π-π* electronic transitions within the porphyrin macrocycle. nih.govresearchgate.netkyushu-u.ac.jp The Gouterman four-orbital model is commonly used to explain these transitions, involving the two highest occupied molecular orbitals (HOMOs), a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair (eg). nih.govlasalle.edu

The transition to the second excited singlet state (S2) is strongly allowed and gives rise to the intense Soret band. lasalle.edu Conversely, the transition to the first excited singlet state (S1) is quasi-forbidden, resulting in the much weaker Q-bands. kyushu-u.ac.jplasalle.edu The spectra of free-base porphyrins typically show four Q-bands, whereas metalloporphyrins, with higher D4h symmetry, exhibit only two Q-bands (α and β bands). researchgate.net

Soret and Q-Band Characterization and Environmental Influences

The positions and intensities of the Soret and Q-bands of this compound are sensitive to the surrounding environment, such as the solvent polarity. These solvent-induced shifts (solvatochromism) can provide insights into the nature of the electronic transitions and the intermolecular interactions between the porphyrin and solvent molecules. For instance, polar solvents can interact with the polarizable π-system of the porphyrin, leading to shifts in the absorption maxima.

Furthermore, factors such as pH can significantly influence the electronic spectra. Protonation of the inner nitrogen atoms in acidic solutions alters the symmetry and electronic structure of the macrocycle, leading to changes in the Soret and Q-band positions and intensities. researchgate.net

Spectral Manifestations of Molecular Aggregation and Dimerization

In solution, this compound molecules can self-associate to form aggregates or dimers, a process that is highly dependent on concentration, solvent, and temperature. This aggregation leads to significant changes in the UV-Vis absorption spectrum. researchgate.net

The formation of aggregates can result in either a blue-shift (H-aggregates, face-to-face arrangement) or a red-shift (J-aggregates, edge-to-edge arrangement) of the Soret band. researchgate.net These spectral shifts are due to excitonic coupling between the transition dipole moments of the interacting porphyrin molecules. Deviations from Beer's law, where absorbance is not directly proportional to concentration, are a common indicator of aggregation. researchgate.net

Perturbation of Electronic Structures via Metal Chelation

The insertion of a metal ion into the central cavity of the this compound macrocycle has a profound effect on its electronic structure and, consequently, its UV-Vis spectrum. The nature of the coordinated metal ion dictates the type of metalloporphyrin and its spectral properties. lasalle.edu

Regular metalloporphyrins are formed with closed-shell metal ions (e.g., Zn2+), which have minimal interaction with the porphyrin's π-system. In these cases, the primary effect is a simplification of the Q-band region to two bands due to the increased symmetry (from D2h to D4h). researchgate.net

Hypsoporphyrins are formed with transition metals that have partially filled d-orbitals (e.g., Ni2+, Cu2+). In these complexes, there is significant overlap between the metal d-orbitals and the porphyrin π* orbitals, leading to a blue-shift (hypsochromic shift) of the absorption bands. lasalle.edu The size of the metal ion can also induce structural distortions of the porphyrin macrocycle, such as saddling, ruffling, or doming, which in turn affect the electronic spectra and can lead to red-shifts of the Soret and Q-bands. researchgate.netrsc.org

Luminescence Spectroscopy: Fluorescence and Phosphorescence Studies

Luminescence spectroscopy provides valuable information about the excited states of this compound. Following absorption of light and promotion to an excited singlet state (Sn), the molecule can relax through several pathways, including fluorescence (emission from S1 to S0) and intersystem crossing to a triplet state (T1), from which it can emit phosphorescence (emission from T1 to S0).

Quantum Yield Determination for Excited States

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. For many free-base porphyrins, the fluorescence quantum yields are on the order of 10%. researchgate.net The introduction of a heavy atom, either as a central metal ion or as a substituent, can significantly decrease the fluorescence quantum yield due to the enhancement of intersystem crossing to the triplet state. researchgate.net

The phosphorescence quantum yield (ΦP) represents the efficiency of phosphorescence. For a metalloporphyrin complex like In(III)Cl-etioporphyrin-I, the phosphorescence quantum yield can be significant, reaching up to 10.2% at 77 K in a toluene-diethyl ether mixture. mdpi.comresearchgate.netnih.gov

CompoundSolventTemperature (K)ΦFΦP
H2EtioBenzeneRoom Temp0.197-
ZnEtioBenzeneRoom Temp0.091-
In(III)Cl-EtioP-IToluene (B28343)/Diethyl Ether (1:2)77-0.102

Data for H2Etio and ZnEtio are relative to a standard and represent a general order of magnitude for similar porphyrins. researchgate.net Data for In(III)Cl-EtioP-I from specific research. mdpi.comresearchgate.netnih.gov

Luminescence Decay Time Analysis

The luminescence decay time, or lifetime, is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime (τF) is typically in the nanosecond range for porphyrins. The observed fluorescence lifetime is related to the radiative and non-radiative decay rates from the S1 state. amazonaws.com

The phosphorescence lifetime (τP) is generally much longer, often in the microsecond to millisecond range, because the T1 → S0 transition is spin-forbidden. For instance, In(III)Cl-etioporphyrin-I exhibits a long phosphorescence decay time of 17 ms at 77 K. mdpi.comresearchgate.netnih.gov The lifetime of the triplet state is a crucial parameter for applications such as photodynamic therapy and photoresponsive devices. mdpi.com

Aggregation can also affect luminescence properties, often leading to fluorescence quenching and a decrease in the fluorescence lifetime. unibe.ch This is due to the formation of non-radiative decay pathways in the aggregated species. nih.gov

CompoundSolventTemperature (K)τP (ms)
In(III)Cl-EtioP-IToluene/Diethyl Ether (1:2)7717

Data for In(III)Cl-EtioP-I from specific research. mdpi.comresearchgate.netnih.gov

Low-Temperature Luminescence Behavior

The luminescence properties of this compound and its derivatives are significantly influenced by temperature. At cryogenic temperatures, such as that of liquid nitrogen (77 K), non-radiative decay pathways are minimized, leading to enhanced emission, particularly phosphorescence. This phenomenon allows for a more detailed investigation of the triplet excited state (T₁) of the molecule.

Studies on metal-free this compound and its complexes with copper (Cu) or vanadyl (VO) have shown that fluorescence can be observed at 77 K from both monomeric molecules and their aggregates within a frozen matrix. nih.gov The shape of the emission spectrum in these cases can vary with the excitation wavelength. nih.gov

A notable example of pronounced low-temperature luminescence is observed in the indium(III) chloride complex of this compound (InCl-EtioP-I). At 77 K in a glassy matrix of toluene and diethyl ether (1:2 ratio), this complex exhibits a high phosphorescence quantum yield of 10.2% with a long decay time of 17 ms. mdpi.comresearchgate.netnih.gov Under these conditions, the integral phosphorescence intensity is 26.1 times greater than the fluorescence intensity, a record value among this compound metal complexes, indicating a highly efficient population of the T₁ state. nih.govmdpi.comnih.gov The heavy indium atom enhances spin-orbit coupling, which facilitates the intersystem crossing (ISC) from the singlet excited state (S₁) to the T₁ state. mdpi.com

Upon cooling, a hypsochromic (blue) shift of the fluorescence bands by approximately 5 nm is typically observed for InCl-EtioP-I, a common trait for most tetrapyrroles. mdpi.com This is accompanied by the emergence of an intense phosphorescence band at 708 nm. mdpi.com The significant enhancement of luminescence at low temperatures is a general characteristic, as cooling freezes molecular oscillations that otherwise provide a competing relaxation pathway to phosphorescence. mdpi.comnih.gov For instance, in various phenanthro-thiophenes, lowering the temperature to 77 K or 4.2 K consistently enhances fluorescence, with the strongest emission often observed at 4.2 K. nih.gov

Table 1: Low-Temperature Luminescence Data for In(III)Cl-Etioporphyrin I in Toluene:Diethyl Ether (1:2)

Parameter Value at 77 K
Phosphorescence Quantum Yield (Φp) 10.2%
Phosphorescence Decay Time (τp) 17 ms
Phosphorescence Peak 708 nm

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry is a crucial analytical technique for the identification and structural confirmation of porphyrins, including this compound. Various ionization methods are employed to generate gas-phase ions of these macrocycles for mass analysis.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

While specific studies focusing solely on the FT-ICR MS of this compound are not detailed in the provided context, this high-resolution mass spectrometry technique is invaluable for the analysis of complex porphyrin mixtures. FT-ICR MS provides extremely high mass accuracy (typically below 1 ppm), allowing for the unambiguous determination of elemental compositions. This capability is essential for distinguishing between different porphyrin species that may have very similar nominal masses but differ in their elemental formulas, such as those found in geological samples or biological matrices. The high resolving power of FT-ICR MS can separate ions that are very close in mass-to-charge ratio, which is critical when analyzing complex petroporphyrin fractions where numerous isomers and homologues coexist.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing porphyrins and their metal complexes, as it minimizes fragmentation and typically produces molecular or pseudomolecular ions. wikipedia.orgcreative-proteomics.com ESI-MS has been successfully used to characterize metalloporphyrins of this compound, including complexes with magnesium, nickel, copper, zinc, and vanadium. nih.gov

In the analysis of binary mixtures of metalloporphyrins, the relative ion abundance of the radical cations is influenced by the oxidation potential of each species. nih.gov For metalloporphyrins with oxidation potentials differing by more than 0.1 V, the analyte with the lower oxidation potential is preferentially ionized. nih.gov However, when the oxidation potentials are within 0.1 V of each other, the ion abundance of each species is directly proportional to its concentration in the mixture. nih.gov This selective ionization capability offers a powerful tool for the qualitative analysis of porphyrins in complex mixtures. nih.gov ESI can be operated in both positive and negative ion modes, and when coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through collision-induced dissociation (CID) fragmentation patterns. rsc.orgworldscientific.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of complex mixtures of alkyl porphyrins, such as those found in geological samples like crude oil and bitumen. nih.gov Since porphyrins themselves are not sufficiently volatile for GC analysis, they must first be converted into more volatile derivatives. Common derivatization methods include the formation of bis(trimethylsiloxy)silicon(IV) or bis(tert-butyldimethylsiloxy)silicon(IV) complexes. nih.gov The latter is often preferred for routine GC-MS analysis. nih.gov

High-temperature GC-MS has been successfully employed to analyze C₃₃ etio- and deoxophylloerythroetioporphyrin (DPEP) metalloporphyrins isolated from geological sources. acs.org This computerized approach, often utilizing capillary columns, allows for the separation and identification of highly complex porphyrin compositions. nih.gov The use of relative retention indices can help classify the chromatographic peaks according to their structural type and pseudo-homologous series. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. wikipedia.org This makes it an ideal tool for investigating paramagnetic systems of this compound, such as its metal complexes with transition metals like copper(II).

The ESR spectrum of a paramagnetic complex of ¹⁵N-labeled this compound with copper-63 (⁶³Cu) has been analyzed in detail. cdnsciencepub.com The analysis of this isotopically substituted complex provides a clear understanding of the hyperfine interactions between the unpaired electron and the magnetic nuclei (copper and nitrogen). This detailed analysis can then be extended to interpret the more complex spectra obtained from complexes with natural isotopic abundances of copper and nitrogen-14. cdnsciencepub.com ESR spectroscopy provides valuable information on the electronic and stereochemical structure of these paramagnetic porphyrin systems. cdnsciencepub.com The technique is fundamental for characterizing the electronic structure of paramagnetic complexes and understanding their reactivity. wikipedia.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structure in solution. nih.gov For porphyrins, ¹H NMR spectra are particularly distinctive due to the aromatic ring current of the macrocycle. ulisboa.pt This effect causes a significant deshielding of the protons on the periphery of the ring (meso-protons) and a strong shielding of the protons inside the ring (inner N-H protons). ulisboa.pt

In the ¹H NMR spectrum of ¹⁵N-Etioporphyrin I in deuteriochloroform at 34°C, the meso-proton resonances appear as a triplet centered at 10.08 ppm. cdnsciencepub.com This triplet structure arises from the spin-spin coupling (with a coupling constant of 4.55 Hz) between the meso-protons and the adjacent ¹⁵N nuclei. cdnsciencepub.com In contrast, the spectrum of the unlabeled ¹⁴N-Etioporphyrin I shows a single line for the meso-protons at the same chemical shift, confirming the coupling in the labeled compound. cdnsciencepub.com The equivalence of the four methine protons in the spectrum confirms the isomeric purity of the this compound. cdnsciencepub.com

The NMR spectrum of the free base also provides insights into dynamic processes. At 34°C, a rapid tautomerism of the inner N-H protons is observed, which disappears at lower temperatures. cdnsciencepub.com NMR analysis of the dicationic form and the diamagnetic zinc complex of ¹⁵N-Etioporphyrin I also reveals several long-range proton-¹⁵N interactions, providing further structural details. cdnsciencepub.com

Table 2: ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
meso-H 10.08 s - In ¹⁴N-Etioporphyrin I

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
In(III)Cl-Etioporphyrin I
¹⁵N-Etioporphyrin I
¹⁴N-Etioporphyrin I
bis(trimethylsiloxy)silicon(IV) this compound
bis(tert-butyldimethylsiloxy)silicon(IV) this compound
Deoxophylloerythroetioporphyrin (DPEP)
⁶³Cu-¹⁵N-Etioporphyrin I

X-ray Diffraction and Scattering for Molecular and Crystal Structure Analysis

X-ray diffraction and scattering are indispensable techniques for determining the three-dimensional arrangement of atoms within a crystalline solid. This methodology has been pivotal in elucidating the precise molecular and crystal structures of this compound and its various metal complexes, providing fundamental insights into their chemical and physical properties.

Single-Crystal X-ray Analysis of this compound Complexes

Single-crystal X-ray analysis offers an unparalleled level of detail regarding molecular geometry, including bond lengths, bond angles, and conformational details. This powerful technique has been successfully applied to a range of this compound complexes, revealing key structural information.

A notable example is the crystal structure of a nickel(II) etioporphyrin-I complex. acs.org The analysis revealed a tetragonal crystal system with specific cell dimensions of a = 14.61 ± 0.01 Å and c = 12.38 ± 0.01 Å. acs.org The molecule itself was found to be non-planar, exhibiting a distortion where two of the pyrrole (B145914) rings are bent upwards and two are bent downwards from the plane defined by the four corner methene carbon atoms. acs.org

The following table summarizes key crystallographic data for the nickel(II) etioporphyrin-I complex:

Crystallographic Data for Nickel(II) Etioporphyrin-I
ParameterValue
Molecular FormulaC32H36N4Ni
Crystal SystemTetragonal
Space GroupI41/amd
a (Å)14.61 ± 0.01
c (Å)12.51
Unit Cell Volume (ų)2643
Molecules per Unit Cell (Z)4
Molecular GeometryNon-planar

Analysis of Molecular Packing Motifs

The arrangement of molecules within a crystal, or molecular packing, is governed by intermolecular interactions and significantly influences the material's bulk properties. In the solid state, this compound and its derivatives exhibit distinct packing motifs.

For instance, in the crystal structure of nickel(II) etioporphyrin II, the molecules are arranged with their mean planes parallel to the (001) crystal face. iucr.org The nickel atoms occupy sites with 4m2 symmetry, and the Ni-N bonds lie in mirror planes. iucr.org This arrangement leads to a statistical symmetry for the enantiomorphous molecules that is not present in the individual molecules themselves. iucr.org The analysis also indicated a significant degree of disorder within the crystal, as evidenced by the rapid decrease in diffraction intensities with increasing diffraction angle. iucr.org

The study of these packing arrangements is crucial for understanding structure-property relationships in these materials, which have potential applications in areas such as organic electronics.

Atomic Force Microscopy (AFM) for Molecular Imaging and Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that enables the visualization of surfaces at the nanoscale. It has proven to be a valuable tool for investigating the growth mechanisms and surface morphology of this compound crystals. acs.orgnih.gov

Research utilizing time-resolved in situ AFM has provided detailed insights into the crystal growth of this compound. nih.gov These studies have shown that at low supersaturations, the (010) faces of the crystals grow via a classical mechanism involving the association of solute molecules to steps generated by dislocations. acs.orgacs.org In contrast, the (001) face exhibits a bimolecular growth mechanism, likely due to the incorporation of pre-formed solute dimers from the solution. acs.orgacs.org

At higher supersaturations, a nonclassical growth mode becomes dominant on the (010) face, where mesoscopic solute-rich clusters of this compound assemble in the solution and then attach to the crystal surface, transforming into multiple new layers. acs.orgacs.org These observations, combining AFM with other techniques like absorption spectroscopy and molecular modeling, have revealed a unique combination of classical and nonclassical growth pathways. acs.orgacs.org

The following table summarizes the different growth modes of this compound crystals as observed by AFM:

Growth Modes of this compound Crystals
Crystal FaceSupersaturationGrowth MechanismIncorporating Species
(010)LowClassical (Step-flow)Monomers
(001)LowBimolecularDimers
(010)ElevatedNonclassical (Cluster attachment)Mesoscopic Clusters

Computational Chemistry and Theoretical Modeling of Etioporphyrin I Systems

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the equilibrium geometry of molecules like Etioporphyrin I. The process of geometric optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For porphyrin systems, this is crucial as the macrocycle can adopt various non-planar conformations.

The optimization of molecular structures for etioporphyrin systems has been carried out using various functionals and basis sets. For instance, studies on related metalloporphyrins have employed the Becke–Perdew functional with split-valence quality basis sets augmented by polarization functions. researchgate.net The choice of functional, such as B3LYP or CAM-B3LYP, and basis set is critical for achieving accurate predictions of molecular structure and properties. nih.govosf.io This computational step is foundational for all subsequent theoretical analyses, including the prediction of spectra and the analysis of molecular orbitals.

Prediction of Absorption and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and fluorescence spectra of molecules. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. For porphyrins, the electronic spectrum is famously characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. researchgate.net

These spectral features arise from π-π* electronic transitions within the porphyrin macrocycle. According to the Gouterman four-orbital model, the B and Q bands originate from transitions between the two highest occupied molecular orbitals (HOMO) and the two lowest unoccupied molecular orbitals (LUMO). nih.govresearchgate.net The high intensity of the B band is due to the constructive combination of transition dipoles, whereas the lower intensity of the Q band results from their destructive combination. researchgate.net

TD-DFT calculations have been successfully applied to metallated this compound. For Magnesium this compound (MgEtioP), the first excitation energy was calculated to be 2.19 eV, which shows excellent agreement with the experimental value of 2.14 eV. researchgate.net For higher excited states, the calculations indicated that the transition energies for MgEtioP are about 0.2–0.3 eV lower than for the simpler Magnesium Porphyrin (MgP). researchgate.net To accurately replicate experimental absorption spectra, studies suggest that at least the TD-B3LYP/6-31G* level of theory is necessary. rsc.org

CompoundTransitionCalculated Excitation Energy (eV)Experimental Excitation Energy (eV)
Mg-Etioporphyrin IS0 → S1 (Q-band)2.192.14

The calculation of fluorescence spectra requires an initial geometry optimization of the first singlet excited state, in accordance with Kasha's rule. stackexchange.com The emission energy is then calculated as the transition from the optimized excited state geometry back to the ground state.

Conformational Analysis: Ruffling and Saddling Effects

The porphyrin macrocycle is not perfectly rigid and can exhibit significant out-of-plane distortions. The two most common non-planar conformations are "ruffling" and "saddling". nih.gov Conformational analysis, often performed using DFT, is essential to understand which distortion is energetically preferred for this compound under various conditions.

Ruffling: This distortion involves an alternating clockwise and counter-clockwise twisting of the pyrrole (B145914) rings with respect to the mean porphyrin plane, primarily along the metal-nitrogen axes. nih.gov Ruffling is often induced by the coordination of a metal ion that is too small for the porphyrin core, forcing a conformational change to accommodate shorter metal-ligand bond lengths.

Saddling: This deformation involves the tilting of two opposite pyrrole rings upwards and the other two downwards relative to the mean plane. nih.gov Saddling is a common mechanism to relieve steric strain from bulky substituents on the periphery of the macrocycle.

As this compound has ethyl and methyl groups at all eight β-pyrrole positions, it is considered a dodecasubstituted porphyrin, making it susceptible to such distortions to minimize steric hindrance. The balance between ruffling and saddling can be subtle and is influenced by the central metal ion, axial ligands, and interactions with the surrounding environment. DFT calculations allow for the determination of the relative energies of these conformers, providing insight into the molecule's structural flexibility and its potential functional implications. nih.gov

Molecular Orbital (MO) Energy Level Diagrams and Frontier Orbital Analysis

The electronic properties and reactivity of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier orbital analysis, based on DFT calculations, provides critical information about the electronic structure.

For porphyrins, the Gouterman four-orbital model is particularly insightful. It describes the key frontier orbitals as two nearly degenerate HOMOs (often labeled a₁ᵤ and a₂ᵤ in D₄ₕ symmetry) and a pair of degenerate LUMOs (labeled e₉). osf.ioresearchgate.net

The a₂ᵤ orbital has significant electron density at the meso-carbon atoms. osf.io

The a₁ᵤ orbital has nodes at the meso-carbons and larger electron density on the β-pyrrole carbons. osf.io

The relative ordering and energy gap of these orbitals are sensitive to the peripheral substituents and the central metal. osf.io This ordering plays a crucial role in determining the rates of electronic communication and energy transfer in porphyrin-based systems. osf.io DFT calculations, particularly with functionals like B3LYP, have proven successful in accurately calculating the ordering and energy differences of these frontier orbitals. osf.io

Orbital TypeGouterman Label (D₄ₕ)Key Characteristics
LUMOegDegenerate pair, primary acceptor of electrons in electronic transitions.
HOMOa₂ᵤHigh electron density at meso positions.
HOMO-1a₁ᵤHigh electron density at β-pyrrole positions, nodes at meso positions.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.

Molecular Dynamics Simulations in Crystallization Studies

Molecular dynamics (MD) simulations are a powerful computational tool for investigating dynamic processes such as crystallization. By simulating the motion of molecules over time, MD provides a molecular-level view of the mechanisms governing crystal nucleation and growth from solution.

For this compound, MD simulations have been instrumental in elucidating the elementary reactions that occur at the crystal-solution interface. Studies have shown that during crystal growth, solute molecules are incorporated directly from the solution onto the growing steps of the crystal face. The kinetics of this process are mediated by the formation of an intermediate state where an incoming solute molecule forms preliminary contacts with the molecules at a kink site on the crystal surface. The energy barrier for final incorporation involves the breaking of bonds with solvent molecules and the stabilization of the molecule within the crystal lattice.

Furthermore, simulations have revealed that the growth of this compound crystals can proceed through both classical and nonclassical pathways. At low supersaturations, growth occurs classically via the attachment of individual monomers. However, at higher supersaturations, a nonclassical mechanism becomes significant, involving the incorporation of pre-formed solute dimers and larger mesoscopic clusters that assemble in the solution and then deposit on the crystal surface.

Quantum Chemical Prediction of Vibronic Transitions

Vibronic spectroscopy involves transitions that simultaneously change the electronic and vibrational energy levels of a molecule. The resulting spectra show a characteristic fine structure where a primary electronic transition is accompanied by a series of peaks corresponding to different vibrational modes. Quantum chemical calculations are essential for predicting and interpreting these complex spectra.

The prediction of vibronic spectra is typically based on the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear geometry. The intensities of the vibronic peaks are proportional to the square of the overlap integral between the vibrational wavefunctions of the ground and excited electronic states.

Computational approaches often use DFT and TD-DFT to calculate the equilibrium geometries, harmonic frequencies, and normal modes for both the ground and excited states. nih.gov This information is then used to compute the Franck-Condon factors and simulate the vibronic structure of the absorption and fluorescence spectra. More advanced models can also incorporate Herzberg-Teller effects, which account for the dependence of the electronic transition dipole moment on the nuclear coordinates, and the Dushinsky effect, which considers the mixing of normal modes between the two electronic states. nih.gov These theoretical simulations allow for a detailed assignment of the vibrational patterns observed in high-resolution experimental spectra. nih.gov

Excited State Dynamics and Photophysical Processes of Etioporphyrin I

Singlet Oxygen Generation and Quantum Yields

The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited sensitizer molecules that lead to the formation of singlet oxygen. Etioporphyrin I, particularly when complexed with a heavy atom, can be a highly efficient generator of singlet oxygen.

The introduction of an indium(III) chloride moiety into the this compound core (InCl-EtioP-I) dramatically enhances its ability to produce singlet oxygen. In a toluene (B28343) solution at room temperature (298 K), InCl-EtioP-I exhibits a singlet oxygen quantum yield of 81% mdpi.comresearchgate.net. This high efficiency is a direct consequence of the "heavy atom effect," where the indium atom promotes intersystem crossing from the singlet excited state to the triplet state, which then transfers its energy to ground-state molecular oxygen (³O₂) to generate singlet oxygen (¹O₂).

CompoundSolventTemperature (K)Singlet Oxygen Quantum Yield (ΦΔ)
InCl-Etioporphyrin IToluene2980.81

Triplet State Population and Lifetime Characterization

The population and lifetime of the triplet state (T₁) are critical parameters that directly influence the photosensitizing capabilities of a molecule. A long-lived triplet state increases the probability of interaction with other molecules, such as molecular oxygen.

For the InCl-EtioP-I complex, the population of the T₁ state is remarkably effective. At a low temperature of 77 K in a 1:2 mixture of toluene and diethyl ether, this compound displays a high quantum yield of phosphorescence (10.2%) and a long phosphorescence decay time of 17 milliseconds mdpi.comresearchgate.net. The ratio of the integral phosphorescence to fluorescence intensity under these conditions is 26.1, a record value among metal complexes of this compound, which underscores the highly efficient population of the triplet state mdpi.comresearchgate.net. The long lifetime of the triplet state is a desirable characteristic for applications in photodynamic therapy and as a photoresponsive material in optoelectronic devices mdpi.com.

For metal-free porphyrins, the triplet state lifetimes are generally shorter than their metallated counterparts containing heavy atoms. While specific lifetime data for the triplet state of metal-free this compound is not detailed in the provided search results, the general trend for porphyrins suggests that the absence of a heavy atom leads to less efficient intersystem crossing and potentially a shorter triplet lifetime researchgate.net.

CompoundSolventTemperature (K)Phosphorescence Quantum Yield (ΦP)Phosphorescence Lifetime (τP)
InCl-Etioporphyrin IToluene/Diethyl Ether (1:2)770.10217 ms

Mechanisms of Excited-State Deactivation

Upon absorption of a photon, an this compound molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several competing deactivation pathways:

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon.

Internal Conversion (IC): Non-radiative decay from S₁ to S₀, dissipating energy as heat.

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁).

The efficiency of these pathways is highly dependent on the molecular structure, particularly the presence of a central metal atom. For InCl-Etioporphyrin I, the high singlet oxygen quantum yield (81%) and significant phosphorescence quantum yield (10.2%) indicate that intersystem crossing is a dominant deactivation pathway for the S₁ state mdpi.comresearchgate.net. The heavy indium atom enhances the spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition mdpi.com. This efficient ISC process outcompetes fluorescence and internal conversion.

For metal-free this compound, the fluorescence quantum yields of 0.7% in aqueous buffer and 9.1% in DMF suggest that fluorescence is a more significant, though not the primary, deactivation route compared to its indium complex photochemcad.comphotochemcad.com. In the absence of a heavy atom, the rate of intersystem crossing is reduced, allowing other deactivation processes to compete more effectively. The remainder of the excited state energy is dissipated through internal conversion and intersystem crossing to the triplet state.

Photoactivity and Photosensitizing Capabilities

The ability of a molecule to induce a chemical reaction upon absorption of light defines its photoactivity. Porphyrins, including this compound, are well-known for their photosensitizing capabilities, which are largely mediated by their excited triplet states.

The high quantum yield of singlet oxygen generation for InCl-Etioporphyrin I (81%) is a clear indicator of its potent photosensitizing ability mdpi.comresearchgate.net. This efficiency makes it a promising candidate for applications where the production of singlet oxygen is desired, such as in photodynamic therapy (PDT) for the treatment of cancer and other diseases tudublin.ie.

This compound and its derivatives are capable of generating reactive oxygen species (ROS) upon photoexcitation. The most prominent ROS generated by porphyrins is singlet oxygen (¹O₂), produced via a Type II photosensitization mechanism. This involves the transfer of energy from the triplet excited state of the porphyrin to ground-state molecular oxygen. The high singlet oxygen quantum yield of InCl-Etioporphyrin I in toluene demonstrates its effectiveness in generating this cytotoxic species mdpi.comresearchgate.net.

In addition to singlet oxygen, porphyrins can also participate in Type I photosensitization processes, which involve electron transfer reactions to or from the photosensitizer, leading to the formation of other ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH). The specific pathway and the type of ROS generated can depend on the environment and the presence of other molecules.

Photo-induced electron transfer (PET) is another critical process in the excited-state dynamics of porphyrins. Upon excitation, the porphyrin can act as either an electron donor or an electron acceptor, depending on its redox potentials and the nature of interacting molecules. These PET processes are fundamental to the application of porphyrins in artificial photosynthesis and photovoltaic devices.

While specific experimental studies on photo-induced electron transfer involving this compound are not detailed in the provided search results, the general principles of porphyrin photochemistry suggest that it can participate in such reactions. The direction of electron transfer at an interface, for instance, can be controlled by modifying the peripheral substituents of the porphyrin macrocycle rsc.org. For example, in systems involving porphyrins and indium tin oxide (ITO), Soret-band excitation has been shown to result in electron injection from the porphyrin to the ITO rsc.org. The efficiency and direction of PET are influenced by factors such as the energy levels of the excited state and the interacting species, as well as the solvent environment nih.govtuni.ficyberleninka.ru.

The photoactive properties of this compound derivatives extend to their solid-state applications, where they can exhibit significant photoconductivity. Thin films of metal-etioporphyrin complexes have been investigated for their potential use in organic electronics.

A study on thin films of an indium(III) chloride complex with etioporphyrin-I (InCl-EtioP-I) revealed that the conductivity of the films can be activated by light. In cells with symmetrical lateral contacts, the photocurrent was found to exceed the dark current by approximately three orders of magnitude. Similarly, thin films of copper(II) etioporphyrin isomers also demonstrated notable photoconductivity, with hot-grown films showing a light-to-dark current ratio that can be as high as 1.4 x 10⁴. These findings highlight the potential of this compound-based materials in the development of organic photodetectors and solar cells.

Crystallization Mechanisms and Solid State Architectural Studies of Etioporphyrin I

The growth of Etioporphyrin I crystals is a multifaceted process, employing a unique combination of classical and nonclassical pathways. acs.orgacs.org Research using atomic force microscopy, absorption spectroscopy, and molecular modeling has provided significant insights into these mechanisms. acs.orgacs.org this compound serves as an important model for understanding the crystallization of organic materials, which is crucial for applications in device manufacturing and pharmaceuticals. acs.orgacs.org

Classical and Nonclassical Crystal Growth Modes

This compound crystallization is distinguished by the simultaneous operation of different growth modes on adjacent crystal faces. acs.orgresearchgate.net Specifically, the {010} and {001} faces exhibit distinct incorporation mechanisms that are dependent on supersaturation levels. acs.org

At low supersaturations, the growth of this compound crystals showcases a fascinating dichotomy. The (010) faces grow in a strictly classical manner, where individual solute molecules (monomers) attach to steps generated by dislocations on the crystal surface. acs.orgacs.org This mechanism is supported by the observation that the step velocity on this face scales linearly with the solute concentration. acs.orgnih.gov In solutions, the dominant solute species is the monomer, which exists in equilibrium with a minority population of dimers. nih.gov

In contrast, the (001) face follows a nonclassical, bimolecular growth mechanism. acs.orgacs.org The velocity of steps on this face scales quadratically with the solute concentration, which strongly indicates that the fundamental growth unit is a solute dimer, pre-formed in the solution. acs.orgacs.org This selective incorporation is attributed to the different topographies of the crystal faces; the (010) face is relatively smooth, facilitating the straightforward incorporation of monomers, while the (001) face has a furrowed or grooved relief that preferentially accommodates the larger dimers. acs.orgacs.orgresearchgate.net

The growth mechanism on the (010) face undergoes a significant change at elevated supersaturations, transitioning to a different nonclassical mode. acs.orgacs.org Under these conditions, mesoscopic solute-rich clusters, which are assembled in the solution, become major contributors to crystal growth. acs.orgacs.org These clusters, a unique phase favored by the weak van der Waals forces characteristic of organic solutes, land on the crystal surface. researchgate.netrsc.org Upon landing, they can transform into stacks of up to 50 crystal layers that then spread laterally. acs.orgacs.org This dual growth mode, involving both monomer incorporation and cluster deposition, is considered rare for organic crystals. rsc.org The assembly of both dimers and these larger clusters is dependent on the weak attraction between solute monomers. acs.orgacs.org

The speed at which crystal layers advance is defined by step velocity and the availability of incorporation sites, known as kinks. For this compound, the velocity of growing steps (v) has been meticulously characterized. On the (010) face, v increases linearly with solute concentration, consistent with a monomer-based incorporation reaction. nih.gov Conversely, the (001) face shows a superlinear (quadratic) relationship between step velocity and concentration, providing kinetic evidence for dimer incorporation. acs.orgnsf.gov

High-resolution atomic force microscopy of the (010) face reveals that while individual kinks cannot be resolved, the consistent lack of straight step segments suggests that the average distance between kinks is extremely small, approximately three molecules. nih.gov This indicates that the kink density is abundant and close to its thermodynamic limit. acs.orgnih.gov The high density of these incorporation sites is observed across multiple organic solvents. nih.gov

Table 1: Growth Kinetics of this compound Crystal Faces This table summarizes the distinct crystal growth kinetics observed on the two primary faces of the this compound crystal.

Crystal FaceGrowth UnitStep Velocity (v) Dependence on Concentration (C)Proposed MechanismSurface Topography
(010) MonomerLinear (v ∝ C)Classical incorporation at low supersaturation. acs.orgnih.govSmooth acs.orgacs.org
(001) DimerQuadratic (v ∝ C²)Nonclassical (bimolecular) incorporation. acs.orgacs.orgFurrowed / Grooved acs.orgacs.org
(010) Mesoscopic ClustersTransitions at high supersaturationNonclassical deposition and spreading of multilayer stacks. acs.orgacs.orgSmooth acs.orgacs.org

Molecular Packing and Supramolecular Organization in Crystals

Columnar Stacks and π–π Bonding Interactions

In its unsolvated crystal form (space group P1), this compound molecules self-assemble into a well-defined architecture. nih.gov The dominant structural motif is the formation of columnar stacks, which are primarily held together by π–π bonding interactions between the flat, aromatic porphyrin rings. nih.gov These stacks are oriented roughly along the mdpi.com crystallographic direction. nih.gov The π-π stacking interactions are a critical stabilizing force in many porphyrin-based materials, creating pathways for electron transfer and influencing their electronic and optical properties. georgetown.edumdpi.com

Two-Dimensional (2D) Layered Packing Motifs in Metal Complexes

When this compound acts as a ligand in metal complexes, the resulting crystal packing can be significantly different. While extensive data on a wide range of its metal complexes are specific to each metal, certain examples highlight the formation of distinct packing motifs.

A notable example is the complex of Etioporphyrin-I with indium(III) chloride (InCl-EtioP-I), which is distinguished by an unusual 2D-layered packing arrangement of molecules within its crystal. aip.org This layered structure is of interest for applications in photoresponsive devices. aip.org Similarly, field-effect transistors have been fabricated using micrometer-sized crystals of nickel(II) Etioporphyrin-I, which adopt a specific molecular packing that is crucial for device performance. worldscientific.com The solid-state structure and molecular packing of metallo-etioporphyrins are also known to be influenced by the specific regioisomer of the etioporphyrin ligand, as seen in studies comparing isomers of nickel and copper etioporphyrin complexes. researchgate.net

Influence of Solvent on Crystallization Thermodynamics and Kinetics

The choice of solvent plays a pivotal role in the crystallization of this compound, significantly influencing both the thermodynamic and kinetic aspects of the process. Studies have characterized the crystallization thermodynamics from various organic solvents to understand the underlying solute-solvent interactions. acs.orgtdl.org The thermodynamics of crystallization from solvents such as butyl, hexanyl, and octanyl alcohol reveal that London dispersion forces and attraction between permanent dipoles are the dominant interactions, while solvent structuring has a minimal effect. acs.orgresearchgate.net

Because this compound forms the same crystal polymorph from these different solvents, the enthalpy (ΔH°cryst) and entropy (ΔS°cryst) of crystallization directly reflect the differences in the enthalpy and entropy of the solute in each solution (Hsoln and Ssoln). acs.org The equilibrium free energies of crystallization (ΔG°) derived from solubility measurements serve as a metric for the relative strengths of solute-solvent interactions. nih.gov

SolventCrystallization Enthalpy (ΔH°cryst) (kJ/mol)Crystallization Entropy (ΔS°cryst) (J/mol·K)
Butyl Alcohol-45 ± 2-85 ± 5
Hexanyl Alcohol-49 ± 3-96 ± 8
Octanyl Alcohol-56 ± 2-116 ± 6

This table presents thermodynamic data for the crystallization of this compound from a series of alcohol solvents. Data sourced from studies on the thermodynamics of organic crystallization. acs.org

Thin Film Deposition and Morphological Characterization

Thin films of this compound and its metallated derivatives are promising for applications in organic electronics due to their electronic and optical properties. acs.orgresearchgate.netnih.gov The morphology and structure of these films, which are critical to their performance, are highly dependent on the deposition techniques and parameters used.

Thermal vacuum evaporation, also known as vacuum sublimation, is a common and effective method for depositing high-quality thin films of this compound and its complexes. researchgate.netnih.govresearchgate.networldscientific.com The process involves heating the solid porphyrin material in a high-vacuum chamber, causing it to sublime. The vaporized molecules then travel and deposit onto a substrate, forming a thin film. worldscientific.comaip.org This technique is advantageous as it avoids the incorporation of solvent molecules into the film, which can act as traps for charge carriers and degrade electronic performance. aip.org

The stability of etioporphyrins during high vacuum sublimation makes them suitable candidates for this deposition method. researchgate.netmdpi.com The resulting films can exhibit specific textures and molecular arrangements, such as molecules standing vertically on the substrate surface, which are influenced by the specific etioporphyrin isomer and the substrate used. researchgate.net For instance, solid films of InCl-Etioporphyrin-I obtained by thermal evaporation feature a tight, convex-convex arrangement in a 2D double-layered structure. researchgate.netnih.gov

The temperature of the substrate during and after deposition is a critical parameter that profoundly affects the morphology and, consequently, the electrical conductivity of the resulting films. researchgate.networldscientific.comaip.org Heating the substrate or performing post-deposition annealing can induce self-assembly and phase transitions, leading to significant changes in the film's crystallinity and molecular packing. aip.org

For as-deposited films of Nickel(II) Etioporphyrin-I at room temperature, a uniform morphology is typically observed. aip.org Subsequent heating under vacuum leads to dramatic morphological transformations. This process of thermal treatment offers a simple method to fabricate organic field-effect transistors with improved performance. aip.org

Treatment TemperatureMorphological CharacteristicsHole Mobility (µ) (cm²/Vs)
As-deposited (30 °C)Uniform thin film1.1 x 10-3
120 °CDiscrete rod-like crystal grains (~500 nm width, 3000 nm length)-
140 °CMicrowires (~1 µm width, 30 µm length)-
160 °CMicrometer-sized pyramid-like crystals (>20 µm diameter)0.15 ± 0.03

This table illustrates the evolution of film morphology and the corresponding increase in hole mobility for Nickel(II) Etioporphyrin-I thin films upon thermal treatment. The mobility increases by two orders of magnitude after heating to 160°C. Data sourced from applied physics research on field-effect transistors. aip.org

Coordination Chemistry and Metal Complexation Research of Etioporphyrin I

Synthesis and Characterization of Metallo-etioporphyrin I Complexes

The insertion of metal ions into the etioporphyrin I core is a cornerstone of its coordination chemistry, leading to a diverse family of metalloporphyrins with tailored properties. The synthesis typically involves the reaction of the free-base this compound with a salt of the desired metal in a suitable solvent. Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm the identity and purity of the products.

Nickel(II) this compound complexes are among the most studied derivatives. Their synthesis is generally achieved by reacting this compound with a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, in a refluxing solvent like chloroform (B151607) or methanol (B129727). mdpi.comrsc.org The resulting complexes are typically red-purple or brown crystalline solids. mdpi.com

Characterization is performed using a combination of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and the symmetry of the complex. mdpi.com

Infrared (IR) Spectroscopy : Confirms the coordination of the nickel ion to the porphyrin ring. mdpi.com

High-Resolution Mass Spectrometry (HRMS) : Determines the precise molecular weight of the complex. mdpi.com

Elemental Analysis : Verifies the elemental composition of the synthesized compound. mdpi.com

X-ray Crystallography : Offers definitive proof of the molecular structure, revealing a square planar geometry for the nickel(II) ion within the porphyrin core. worldscientific.com

Table 1: Spectroscopic Data for a Representative Nickel(II) Etioporphyrin Complex

Technique Observed Data
¹H NMR Signals corresponding to the meso-protons and the ethyl and methyl substituents on the porphyrin ring.
IR (cm⁻¹) Characteristic bands for the porphyrin macrocycle.
HRMS (m/z) Peak corresponding to the molecular ion [Ni(EtioP-I)]⁺.
UV-Vis (nm) Soret band around 400 nm and Q-bands in the 500-600 nm region.

The synthesis of Indium(III) this compound chloride is accomplished by treating the free-base porphyrin with indium trichloride. nih.govnih.gov The resulting complex can be purified by column chromatography. nih.gov

Key characterization findings for InCl-EtioP-I include:

X-ray Analysis : Reveals an unusual 2D-layered packing motif of the molecules in the crystal, with a tight convex-convex arrangement and an interplane distance of 3.066 Å. researchgate.net

UV-Visible Spectroscopy : In solution, the spectrum shows a strong Soret band and a significantly weaker Q-band. researchgate.net This difference is less pronounced in solid films. researchgate.net

Luminescent Properties : The complex exhibits fluorescence and phosphorescence. At 77 K in a toluene (B28343)/diethyl ether mixture, it shows a high phosphorescence quantum yield of 10.2% and a long decay time of 17 ms. mdpi.comresearchgate.netdntb.gov.ua At room temperature (298 K), it has a high singlet oxygen generation quantum yield of 81% in toluene. mdpi.comdntb.gov.ua

Table 2: Photophysical Properties of In(III)Cl-Etioporphyrin-I

Property Value Conditions
Phosphorescence Quantum Yield (Φp) 10.2% 77 K in toluene/diethyl ether (1:2) mdpi.comresearchgate.netdntb.gov.ua
Phosphorescence Lifetime (τp) 17 ms 77 K in toluene/diethyl ether (1:2) mdpi.comresearchgate.netdntb.gov.ua
Singlet Oxygen Quantum Yield (ΦΔ) 81% 298 K in toluene mdpi.comdntb.gov.ua

Copper(II) this compound complexes can be synthesized by reacting this compound with a copper salt. cdnsciencepub.com The resulting complexes have been characterized by various spectroscopic methods.

Electron Spin Resonance (ESR) Spectroscopy : Analysis of the ESR spectrum of the ⁶³Cu-¹⁵N-etioporphyrin I complex provides detailed information about the electronic structure and the interaction between the copper ion and the nitrogen atoms of the porphyrin. cdnsciencepub.comcdnsciencepub.com

Luminescent Properties : Cu(II)-Etioporphyrin (Cu-EtioP) exhibits phosphorescence with emission maxima around 690 nm and 732 nm in a polystyrene film at room temperature. mdpi.com The ratio of the intensities of these two phosphorescence bands is temperature-dependent, making it a candidate for luminescent temperature sensing. mdpi.comresearchgate.net The quantum yield of phosphorescence for Cu-EtioP in a polystyrene film was determined to be 3.15%. researchgate.net

Table 3: Luminescence Data for Copper(II) this compound

Property Wavelength (nm) Matrix
Phosphorescence Emission Maxima 690 and 732 Polystyrene film mdpi.com
Electroluminescence Emission Maxima 694 and 736 PVK matrix mdpi.com

The synthesis of silicon(IV) this compound derivatives involves the reaction of this compound with silicon tetrachloride or hexachlorodisiloxane (B76772) in pyridine (B92270) at elevated temperatures. osti.gov Hydrolysis of the initial product yields dihydroxy-Si(IV)-etioporphyrin I. osti.gov

Mass Spectrometry : The mass spectrum of dihydroxy-Si(IV)-etioporphyrin I shows a strong molecular ion at m/e 538 and a more intense peak at m/e 521, corresponding to the loss of a hydroxyl ligand. osti.gov

Further Derivatization : The dihydroxy complex can be further reacted to produce other derivatives, such as bis(trimethylsiloxy)-Si(IV)-etioporphyrin I, which exhibits increased volatility. osti.gov

UV-Visible Spectroscopy : The absorption spectrum is characteristic of a metalloporphyrin, with a Soret band at 408 nm and two Q-bands at 535 nm and 572 nm. osti.gov

Table 4: Mass Spectral and UV-Vis Data for Dihydroxy-Si(IV)-etioporphyrin I

Technique Observed Data
Mass Spectrometry (m/e) 538 (M⁺), 521 (M⁺ - OH) osti.gov
UV-Vis (nm) Soret: 408, Q-bands: 535, 572 osti.gov

Cobalt(II) Etioporphyrin Complexes : These complexes are synthesized by reacting this compound with a cobalt(II) salt. cas.cz ESR studies of cobalt(II) tetraphenylporphine, a related compound, indicate distorted crystal-field surroundings. researchgate.net

Zinc(II) Etioporphyrin Complexes : The synthesis of zinc(II) etioporphyrin complexes is well-established and often used for comparative studies, such as in the characterization of ¹⁵N-labeled this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Palladium(II) and Platinum(II) Etioporphyrin Complexes : The synthesis of these complexes typically involves the reaction of the porphyrin with a palladium(II) or platinum(II) salt. mdpi.comresearchgate.netresearchgate.netorientjchem.org

Influence of Central Metal Ion on Electronic and Photophysical Properties

The nature of the central metal ion has a profound impact on the electronic and photophysical properties of this compound complexes. mdpi.commdpi.com The introduction of a metal ion into the porphyrin cavity alters the geometry and orbital energies of the macrocycle. ias.ac.in

Electronic Properties : The metal d-electrons perturb the π-electron system of the porphyrin, leading to changes in the electronic absorption spectra. ias.ac.in The position and intensity of the Soret and Q-bands are sensitive to the identity of the central metal ion.

Photophysical Properties : The photophysical properties, such as fluorescence and phosphorescence, are strongly influenced by the central metal. mdpi.commdpi.com

Diamagnetic Metals : Complexes with diamagnetic metal ions like Zn(II) typically exhibit strong fluorescence.

Paramagnetic Metals : Paramagnetic metal ions such as Cu(II) and Co(II) often quench fluorescence and promote intersystem crossing to the triplet state, leading to phosphorescence. mdpi.com

Heavy Atoms : The presence of a heavy atom, like indium in InCl-EtioP-I, can enhance spin-orbit coupling, leading to increased phosphorescence quantum yields. mdpi.comresearchgate.net

The ability to tune the electronic and photophysical properties by varying the central metal ion makes metallo-etioporphyrin I complexes attractive for a range of applications, including as photosensitizers and in the development of optoelectronic devices. researchgate.netmdpi.com

Ligand Exchange and Substitution Reactions in Metalloporphyrin Systems

Ligand exchange and substitution reactions in metalloporphyrin systems, including those of this compound, are fundamental to understanding their stability and reactivity. These reactions involve the replacement of one or more ligands in the coordination sphere of the central metal ion or the substitution of groups on the porphyrin macrocycle itself. science-revision.co.ukchemguide.co.uk A primary area of research has been the stability of metalloetioporphyrins and the conditions under which the metal ion can be displaced, a process known as demetallation, which is a type of substitution reaction. acs.orgmdpi-res.com

The stability of the metal-porphyrin linkage is significantly influenced by the nature of the metal ion and the surrounding chemical environment, particularly acidity. acs.org Studies have shown that the metal ions in complexes of Etioporphyrin II with Fe(III), Co(II), Ni(II), and Zn(II) can be displaced by concentrated sulfuric acid without decomposing the porphyrin ring itself. researchgate.net The relative rates at which these metals are displaced provide insight into the lability of the metal-porphyrin bond. researchgate.net This type of reaction, where the central metal ion is replaced, is a key example of an electrophilic substitution reaction in these systems. researchgate.net

Beyond the displacement of the central metal ion, substitution reactions can also occur on the periphery of the porphyrin ring. For this compound metal complexes, such as Nickel(II) this compound, ligands on the porphyrin ring can be substituted by other functional groups, depending on the specific nucleophiles or electrophiles used in the reaction. smolecule.com These modifications can alter the electronic properties and reactivity of the entire complex.

The general principles of ligand substitution in transition metal complexes often involve the replacement of existing ligands with new ones that may form stronger coordinate bonds or are present in higher concentrations, shifting the reaction equilibrium. crunchchemistry.co.uk In the context of metalloetioporphyrins, axial ligands coordinated to the central metal ion can also be exchanged, influencing the complex's geometry and electronic structure.

Redox Chemistry of this compound Metal Complexes

The redox chemistry of this compound metal complexes is intricate, with electron transfer processes potentially involving both the central metal ion and the conjugated porphyrin macrocycle. researchgate.net The specific pathway of oxidation or reduction is largely determined by the identity of the central metal. For metalloporphyrins containing transition metals like iron, cobalt, or manganese, the metal ion is often the primary site of redox activity. smolecule.compsu.edu

Research on manganese complexes of this compound has explored their oxidation and reduction reactions, particularly in the context of photochemistry. capes.gov.bracs.org These studies investigate how light can influence electron transfer processes in these molecules.

For nickel(II) this compound , the nickel center imparts distinct electronic and redox properties. smolecule.com Under specific conditions, the complex can undergo both oxidation and reduction. smolecule.com

Reaction TypeReagentsResulting Species
Oxidation Hydrogen peroxide, Potassium permanganate (B83412)Nickel(III) or Nickel(IV) complexes
Reduction Sodium borohydride, Lithium aluminum hydrideNickel(I) or Nickel(0) species
This table summarizes the general redox reactions for Nickel(II) this compound. smolecule.com

Studies on iron(III) complexes of this compound have demonstrated how the redox potential of the iron center is influenced by the porphyrin ligand. rwu.edu The ease of the Fe(III)/Fe(II) reduction is a key factor in the complex's ability to activate other molecules. In one study, the rate of reaction of various Fe(III) porphyrins with nitrite (B80452) ion in the presence of triphenylphosphine (B44618) was shown to be directly related to the redox potential of the iron center. rwu.edu The research established a linear relationship between the half-wave reduction potentials (E₁/₂) of the Fe(III)/Fe(II) couple and the reaction kinetics. rwu.edu

The study highlighted that the electronic nature of the porphyrin substituents modulates the redox properties of the metal center. rwu.edu The half-wave potentials for the one-electron reduction of several iron(III) porphyrins were measured, showing the specific influence of the this compound ligand compared to others. rwu.edu

Fe(III) Porphyrin ComplexHalf-Wave Potential (E₁/₂) vs Ag/AgCl (mV)
Octaethylporphyrin-343
This compound -312
Deuteroporphyrin IX dimethyl ester-250
Protoporphyrin IX dimethyl ester-192
α,β,γ,δ-tetraphenylporphyrin-145
This table presents comparative half-wave reduction potentials for the Fe(III)/Fe(II) couple in different porphyrin complexes, illustrating the electronic influence of the porphyrin ligand. rwu.edu

This trend demonstrates that the electron-donating alkyl groups of this compound make the reduction of the Fe(III) center more difficult compared to porphyrins with less electron-donating or electron-withdrawing substituents. rwu.edu This modulation of the metal's redox potential is crucial for the catalytic and biological functions of these molecules. smolecule.com

Catalytic and Electrocatalytic Research Applications of Etioporphyrin I Derivatives

Catalysis in Organic Reactions: Oxidation and Reduction Processes

While extensive research has been conducted on the catalytic properties of metalloporphyrins in general for oxidation and reduction reactions, specific studies focusing solely on Etioporphyrin I are less common. However, the fundamental principles of metalloporphyrin catalysis can be extrapolated to understand the potential applications of this compound derivatives.

Metalloetioporphyrins, particularly those containing iron, manganese, and ruthenium, are known to be effective catalysts for a variety of oxidation reactions. These reactions often mimic the function of monooxygenase enzymes and can include the epoxidation of alkenes, the hydroxylation of alkanes, and the oxidation of sulfides and alcohols. The catalytic cycle typically involves the formation of a high-valent metal-oxo species, which then acts as the active oxidant. For instance, iron(III)-porphyrin complexes can catalyze the transfer of an oxygen atom from an oxidant to an organic substrate.

In the realm of reduction reactions, iron porphyrin complexes have been investigated for the catalytic reduction of carbon dioxide (CO2) to carbon monoxide (CO). nih.gov This process is of significant interest for converting a greenhouse gas into a valuable chemical feedstock. The mechanism involves the electrochemical or photochemical reduction of the iron(III) porphyrin to a lower oxidation state, which can then bind and reduce CO2. nih.gov

This compound and its metalloderivatives serve as valuable structural and functional models for the active sites of various heme-containing enzymes. A primary example is the cytochrome P450 family of enzymes, which are responsible for the oxidative metabolism of a wide range of endogenous and exogenous compounds. nih.govmdpi.com Synthetic metalloporphyrins, including iron(III) and manganese(III) complexes, have been successfully employed to mimic the monooxygenase activity of cytochrome P450. rsc.orgresearchgate.net

These biomimetic systems can catalyze oxidation reactions such as the hydroxylation of alkanes and the epoxidation of alkenes, using various oxygen donors. wku.edu The study of these model systems provides crucial insights into the reaction mechanisms of the native enzymes, including the nature of the high-valent metal-oxo intermediates that are believed to be the active oxidizing species. researchgate.net While much of the research in this area has utilized more sterically hindered porphyrins to enhance catalyst stability, the fundamental reactivity of the etioporphyrin core is analogous. The electronic properties of the porphyrin ligand, including those of this compound, can influence the catalytic activity and selectivity of the metal center. mdpi.com

The production of hydrogen gas (H2) from water through electrocatalysis is a key technology for a sustainable energy future. Cobalt porphyrins, including by extension cobalt(II) this compound, have emerged as promising, cost-effective molecular catalysts for the hydrogen evolution reaction (HER). rsc.orgrsc.orgosti.gov These complexes can catalyze the reduction of protons to molecular hydrogen at significantly lower overpotentials compared to the uncatalyzed reaction.

The generally accepted mechanism for HER catalyzed by cobalt porphyrins involves the following key steps:

Reduction of the Co(II) porphyrin to a Co(I) species at the electrode surface.

Protonation of the Co(I) species to form a cobalt(III)-hydride intermediate.

Reaction of the cobalt(III)-hydride with a proton source to release H2 and regenerate the Co(II) catalyst, or alternatively, reaction of two cobalt(III)-hydride species to produce H2 and two molecules of the Co(II) complex.

The efficiency and rate of the HER are influenced by several factors, including the specific porphyrin ligand, the pH of the solution, and the nature of the proton source. nih.govnih.govnih.gov Research on various cobalt porphyrin systems has demonstrated that modifications to the porphyrin periphery can tune the electronic properties of the cobalt center, thereby affecting the catalytic activity. For instance, studies on cobalt octaethylporphyrin, a structurally similar compound to this compound, have provided valuable insights into the HER mechanism. mdpi.com The use of ionic liquids as a binder in carbon paste electrodes modified with cobalt porphyrins has been shown to enhance the electrocatalytic performance for HER. mdpi.com

Below is a table summarizing the electrochemical data for a graphite (B72142) paste electrode modified with a cobalt porphyrin and an ionic liquid, demonstrating the improved electrocatalytic activity towards HER.

Electrode SystemOnset Potential (V vs. Ag/AgCl)Charge Transfer Resistance (Rct) (Ω)
Graphite (Gr)-1.463950
Gr / Co-porphyrin-1.341010
Gr / Ionic Liquid (IL)-0.991510
Gr / IL / Co-porphyrin-0.91960
Gr / IL / Co-porphyrin (irradiated at 395 nm)-0.89545

Data adapted from a study on cobalt octaethylporphyrin, a compound structurally similar to cobalt this compound. researchgate.net

Photocatalytic Activity of this compound Complexes

Porphyrins and their metal complexes are well-known for their strong absorption of visible light, making them excellent candidates for photocatalytic applications. mdpi.comewha.ac.kr The photocatalytic cycle of a metalloporphyrin typically involves the absorption of a photon to generate an excited state, which can then participate in electron transfer or energy transfer processes with a substrate. While specific studies on the photocatalytic activity of this compound complexes are limited, the general principles of porphyrin photocatalysis are applicable.

Upon photoexcitation, metalloporphyrins can act as either electron donors or acceptors, depending on the specific metal center and the reaction conditions. ewha.ac.kr For example, the photoexcited state of a cobalt(III) porphyrin has been shown to act as an electron acceptor, leading to the photocatalytic oxygenation of organic substrates. ewha.ac.kr In other systems, photoexcited manganese porphyrins can act as electron donors. ewha.ac.kr

Porphyrin-based systems have been investigated for a range of photocatalytic reactions, including the degradation of organic pollutants, the reduction of carbon dioxide, and the production of hydrogen. mdpi.comnih.gov The efficiency of these processes can be enhanced by immobilizing the porphyrin on a semiconductor support, such as titanium dioxide (TiO2), which facilitates charge separation and reduces charge recombination. nih.gov

Supramolecular Catalysis Involving this compound Architectures

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems, often mimicking the structure and function of enzymes. researchgate.netprinceton.edu Porphyrins, with their planar structure and potential for peripheral functionalization, are excellent building blocks for the construction of supramolecular assemblies. nih.gov These assemblies can create well-defined reaction environments that can enhance catalytic activity and selectivity.

While specific research on supramolecular catalysis involving this compound architectures is not widely reported, the principles of porphyrin self-assembly are well-established. mdpi.com Porphyrin molecules can self-assemble through various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination, to form a variety of nanostructures such as nanofibers, nanorods, and nanotubes. mdpi.commdpi.comresearchgate.net

These supramolecular structures can exhibit enhanced photocatalytic performance compared to the individual porphyrin molecules due to improved light absorption and charge transfer properties. mdpi.com The ordered arrangement of porphyrin units within the assembly can facilitate efficient energy and electron transfer, leading to higher catalytic efficiencies in reactions such as the degradation of organic dyes. researchgate.net

Electrocatalytic Properties and Modified Electrode Development

The electrocatalytic properties of metalloporphyrins have led to their extensive use in the development of modified electrodes for various applications, including chemical sensing and electrocatalysis. nih.govrsc.org The ability to immobilize porphyrin derivatives onto an electrode surface allows for the creation of stable and reusable electrochemical devices.

A notable application of this compound is in the development of chemically modified carbon paste electrodes (CPEs) for the selective detection of metal ions. A novel CPE based on this compound has been developed for the potentiometric determination of copper(II) ions (Cu2+) in various samples. cu.edu.eg This sensor demonstrates the practical application of this compound in analytical chemistry.

The performance of this this compound-based sensor is highly dependent on the composition of the carbon paste, including the presence of plasticizers and additives. The optimized sensor exhibits a good linear response to Cu2+ ions over a wide concentration range, a low detection limit, and a fast response time. cu.edu.eg Furthermore, the electrode shows high selectivity for Cu2+ over other common alkali, alkaline earth, and transition metal ions. cu.edu.eg

The table below summarizes the performance characteristics of the this compound-modified carbon paste electrode for the detection of Cu2+.

Performance CharacteristicValue
Linear Concentration Range1.28 x 10⁻⁶ – 1.28 x 10⁻² mol L⁻¹
Slope (Nernstian Response)30.30 mV per decade
Limit of Detection8.99 x 10⁻⁷ mol L⁻¹
Response Time5 seconds
Optimal pH Range4.5 – 8.5

Data from a study on a Cu(II)-selective chemically modified carbon paste electrode based on this compound dihydrobromide. cu.edu.eg

This modified electrode has been successfully applied to the direct determination of copper in various real-world samples, including water, milk powder, and brass, highlighting the practical utility of this compound in the development of robust and selective chemical sensors. cu.edu.eg

Advanced Materials Science and Optoelectronic Device Research Utilizing Etioporphyrin I

Photoresponsive Materials for Thin-Film Optoelectronic Devices

Etioporphyrin I and its derivatives are emerging as significant photoresponsive materials for applications in thin-film optoelectronic devices. These materials exhibit notable changes in their electrical conductivity upon exposure to light, a property that is fundamental to the operation of various optoelectronic components. The unique molecular structure of etioporphyrin-based compounds, characterized by a large π-conjugated system, allows for efficient absorption of light and subsequent generation of charge carriers.

A notable example is the complex of indium(III) chloride with etioporphyrin-I (InCl-EtioP-I), which has been synthesized and characterized for its potential in organic electronics. researchgate.net Thin films of InCl-EtioP-I, created through thermal evaporation in a vacuum, demonstrate a significant increase in conductivity when activated by either temperature or light. nih.gov In devices with symmetrical lateral contacts, the photocurrent has been observed to be approximately three orders of magnitude greater than the dark current. nih.gov This substantial difference underscores the material's high photoresponsivity.

Furthermore, the contribution of the Q-bands in the absorption spectrum to the photovoltaic effect in Indium Tin Oxide (ITO)/InCl-EtioP-I/Aluminum (Al) sandwich cells is more significant than what would be predicted from the absorption spectrum alone. nih.gov These cells exhibit an unusually strong signal in the photodiode regime, leading to a high spectral detectivity of 10¹² Jones. nih.gov The arrangement of InCl-EtioP-I molecules in the solid state is a tight, convex-convex, double-layered structure with an interplane distance of 3.066 Å, which facilitates these electronic properties. nih.gov Such characteristics make InCl-EtioP-I a promising candidate for the development of advanced thin-film optoelectronic devices. researchgate.net

Organic Field-Effect Transistors (OFETs) and Electronic Devices

Organic Field-Effect Transistors (OFETs) represent a key area of research in organic electronics, where materials like this compound are being explored for their semiconducting properties. rsc.orgwikipedia.org An OFET operates on the principle of modulating the charge carrier density in a conducting channel between source and drain electrodes through the application of a voltage to a gate electrode. researchgate.net The performance of these devices is critically dependent on the charge carrier mobility of the active organic material.

Research into this compound has demonstrated its utility in this domain. Specifically, a field-effect transistor was successfully fabricated using micrometer-sized crystals (ranging from 10-40 μm) of nickel(II) etioporphyrin-I (NiOX) as the active component. hku.hk These microcrystals were produced by heating a thin film of NiOX under high vacuum, a method that helps to prevent the formation of traps that can be caused by solvent molecules. hku.hk

The resulting OFET constructed with these NiOX micrometer-sized crystals exhibited a hole mobility of 0.15 ± 0.03 cm² V⁻¹s⁻¹. hku.hk This value is a significant improvement, being two orders of magnitude higher than the mobility of 1.1 × 10⁻³ cm² V⁻¹s⁻¹ measured for a device with a conventional thin-film structure of the same material. hku.hk This enhancement highlights the importance of the material's morphology and crystallinity in achieving high-performance electronic devices.

Charge Carrier Mobility Studies in this compound Films

The study of charge carrier mobility is crucial for evaluating the potential of organic semiconductors in electronic applications. osti.govtcichemicals.com In the context of this compound, research has focused on how the physical form of the material within a device affects this key parameter.

As mentioned previously, a significant finding has been the difference in hole mobility between thin-film and microcrystal forms of nickel(II) etioporphyrin-I (NiOX). hku.hk The data clearly indicates that the more ordered, crystalline structure of the micrometer-sized crystals facilitates more efficient charge transport compared to the less ordered arrangement in a thermally evaporated thin film.

Interactive Data Table: Hole Mobility in Nickel(II) Etioporphyrin-I

Material FormHole Mobility (cm² V⁻¹s⁻¹)
Micrometer-sized Crystals0.15 ± 0.03
Thin Film1.1 × 10⁻³

This substantial increase in mobility underscores the critical role that material processing and morphology play in optimizing the performance of organic electronic devices. The ability to form well-ordered crystalline structures is a key factor in enhancing the charge transport properties of this compound-based materials.

Solar Cell Applications: Dye-Sensitized Solar Cells (DSSCs)

This compound, as a member of the porphyrin family, holds potential for use in dye-sensitized solar cells (DSSCs), a promising technology for low-cost and efficient solar energy conversion. rsc.orgnih.gov Porphyrins are attractive as photosensitizers in DSSCs due to their strong absorption in the visible spectrum, which mimics the light-harvesting role of chlorophyll (B73375) in photosynthesis. rsc.orgscirp.org

The fundamental operation of a DSSC involves a dye molecule, the sensitizer, absorbing incident sunlight. scirp.org This absorption excites the dye, which then injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). scirp.orgnih.gov This process initiates the flow of electric current. The dye is subsequently regenerated by a redox electrolyte, completing the circuit. scirp.org

Gas Sensing Properties of this compound Metal Complexes in Thin Films

Thin films of this compound metal complexes have been identified as promising materials for the fabrication of gas sensors. frontierspecialtychemicals.com Porphyrins and their metal derivatives offer a versatile platform for chemical sensing due to the various interaction mechanisms they can engage in with volatile molecules, including hydrogen bonding, polarization, and coordination interactions at the central metal atom. uniroma2.it The ability to form thin films of these materials allows for their integration into sensor devices where changes in physical properties, such as mass or optical characteristics, upon gas exposure can be translated into a readable signal. uniroma2.it

The sensitivity and selectivity of these sensors are highly dependent on the nature of the central metal ion coordinated within the etioporphyrin macrocycle. uniroma2.it This is because the metal center plays a crucial role in the coordination interactions with gas molecules. uniroma2.it By selecting different metals, the sensing properties of the material can be finely tuned to target specific analytes. rsc.org

Ammonia Sensing Mechanisms and Enhancement by UV Irradiation

The detection of ammonia (NH₃) is a significant application for gas sensors due to its importance as an indicator in various fields, including food spoilage monitoring. nih.gov Etioporphyrin-based materials can be utilized for ammonia sensing, and their performance can be enhanced through external stimuli like ultraviolet (UV) irradiation.

The mechanism of UV-enhanced ammonia sensing often involves the photogeneration of electron-hole pairs in a semiconductor material that is part of the sensor composite. nih.govresearchgate.net For example, in a TiO₂-based sensor, UV light creates these charge carriers, which can then interact with adsorbed ammonia molecules, leading to a change in the material's conductivity and thus a detectable signal. nih.govresearchgate.net The presence of a material that can promote the separation of these electron-hole pairs can further enhance the sensitivity. nih.gov While the direct study on UV enhancement for this compound is not detailed in the provided context, the principles observed in other systems are applicable. Photocatalysis with TiO₂ and UV-A light has been shown to be effective in reducing gaseous ammonia concentrations, with the reduction percentage being influenced by factors such as humidity and light intensity. mdpi.com

Influence of Central Metal Atom on Gas Sensitivity

The central metal atom in a metalloporphyrin plays a pivotal role in determining its gas sensing characteristics. uniroma2.it The coordination properties of the metal ion dictate the strength and nature of the interaction with different gas molecules, thereby influencing the sensor's sensitivity and selectivity. nih.govresearchgate.net

Studies on various metalloporphines (non-substituted porphyrins) have shown a clear trend in sensitivity based on the central metal. For a range of gases, the sensitivity was found to follow the general order: nickel < free-base ~ zinc < iron. nih.gov Iron insertion, in particular, was shown to enhance the sensitivity to a variety of gases, which is attributed to its strong coordination with axial guest molecules. nih.govresearchgate.net In contrast, nickel insertion tended to reduce the signal intensity compared to the free-base porphine. nih.gov

This modulation of gas uptake behavior by changing the central cation is a key strategy in designing porphyrin-based gas sensors with tailored properties for specific applications. rsc.org The electronic structure of the entire porphyrin macrocycle is also affected by the central metal, which can influence other interactions, such as π-π interactions with aromatic analytes like toluene (B28343). nih.gov

Interactive Data Table: Relative Gas Sensitivity of Metalloporphines

Central AtomRelative Sensitivity
IronHighest
ZincModerate (similar to free-base)
NickelLowest

This table illustrates the significant impact of the central metal atom on the gas sensing performance of porphyrin-based materials.

Biological and Geochemical Research Contexts of Etioporphyrin I

Etioporphyrin I as a Model for Biological Porphyrin Systems

This compound and its derivatives are instrumental in modeling biological porphyrin systems, which are fundamental to life. ontosight.ai Porphyrins are a class of organic compounds essential for molecules like hemoglobin and chlorophyll (B73375). ontosight.ai The structural similarity of etioporphyrins to the core of these vital biomolecules makes them excellent subjects for research. ontosight.aioup.com

Insights into Heme Biosynthesis and Pathogenesis of Porphyrias (as model systems)

The biosynthesis of heme, a critical component of hemoglobin, is a complex enzymatic pathway. microbenotes.com Deficiencies in the enzymes involved in this pathway can lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of porphyrin precursors. msdmanuals.comnih.govmedlineplus.gov Studying this compound as a model system provides valuable insights into the mechanisms of heme synthesis and the molecular basis of porphyrias. ontosight.ai Its structure is similar to protoporphyrin IX, the direct precursor to heme. ontosight.ai Researchers can use this compound to investigate the enzymatic steps and understand how genetic defects disrupt the pathway, leading to disease. msdmanuals.commdpi.com

The study of etioporphyrin isomers, for instance, has historical significance in understanding the "type-isomer problem" in porphyrin biosynthesis, where nature specifically produces the type III isomer for all biological porphyrins. rsc.org

Interactions with Enzymes and Proteins as Biocatalyst Models

This compound and its metal complexes are valuable tools for studying the interactions between porphyrins and proteins, particularly enzymes. sohag-univ.edu.eg These interactions are at the heart of many biological processes, including oxygen transport and catalysis. By creating synthetic models with this compound, researchers can mimic the active sites of heme proteins like cytochrome P-450. oup.comsohag-univ.edu.eg These models help in understanding how these enzymes function as biocatalysts, facilitating a wide range of chemical reactions in the body. oup.comtandfonline.com For example, iron complexes of etioporphyrin derivatives have been designed to model the catalytic activity of cytochrome P-450 in oxidation reactions. oup.com

Significance in Petroporphyrin Chemistry and Geochemistry

Etioporphyrins are not only relevant in biology but also play a crucial role in the fields of petroporphyrin chemistry and geochemistry. frontierspecialtychemicals.com They are found in fossil fuels and provide a window into the Earth's geological past. frontierspecialtychemicals.comresearchgate.net

Etioporphyrins as Analogs of Natural Petroporphyrins in Fossil Fuels

Petroporphyrins are porphyrin derivatives found in crude oil, bitumen, and oil shales. researchgate.net They are primarily complexes of nickel and vanadyl ions with ligands of the etioporphyrin (Etio) and deoxophylloerythroetioporphyrin (DPEP) types. worldscientific.comacs.orgrsc.org this compound serves as a synthetic analog for these naturally occurring petroporphyrins. researchgate.netresearchgate.net This allows for controlled laboratory studies to understand the properties and behavior of their more complex natural counterparts. researchgate.netresearchgate.netmdpi.com The study of synthetic etioporphyrin complexes helps in interpreting the spectral and chemical data obtained from crude oil samples. worldscientific.com

Role in Understanding Diagenetic Pathways and Petroleum Maturation

The transformation of organic matter into petroleum over geological time is a process known as diagenesis and catagenesis. geoscienceworld.org Petroporphyrins, including etioporphyrins, are key players in understanding these pathways. figshare.com The ratio of DPEP to etioporphyrin (DPEP/etio) is a widely used indicator of the thermal maturity of petroleum. acs.orgrsc.org As sediments are subjected to increasing heat and pressure, DPEP porphyrins are progressively converted into the more thermally stable etioporphyrins. geoscienceworld.orgresearchgate.net This transformation provides geochemists with a molecular clock to gauge the maturity of a source rock and the petroleum it has generated. rsc.orggeoscienceworld.orgdokumen.pub Some researchers suggest that etioporphyrins can also be formed through oxidative processes during early diagenesis. researchgate.netdokumen.pub

This compound as a Geochemical Biomarker

Biomarkers, or "geochemical fossils," are organic molecules found in petroleum and sediments that can be traced back to a biological origin. ukessays.comopuskinetic.com Etioporphyrins are considered important biomarkers because their fundamental tetrapyrrole structure is derived from chlorophyll and heme from ancient organisms. researchgate.netmdpi.com The presence and distribution of different etioporphyrin isomers and their metal complexes in crude oil can provide valuable information about the original source of the organic matter, the depositional environment, and the geological history of the petroleum reservoir. worldscientific.comacs.org For example, the relative abundance of nickel and vanadium porphyrins can be used in oil-source rock correlations. acs.org

Isolation and Characterization of Petroporphyrins from Crude Oil

The isolation of petroporphyrins, including this compound, from the complex matrix of crude oil is a critical first step for their detailed study. Due to their low concentrations, these processes are often challenging. onepetro.org Researchers have developed and refined several methods over the years, primarily relying on extraction and chromatographic techniques.

Initial separation often involves solvent extraction to enrich the porphyrin content. Methods such as Soxhlet extraction using solvents like methanol (B129727) and acetonitrile (B52724) have been employed to separate metalloporphyrin species based on their polarity. researchgate.net Another common preliminary step is asphaltene precipitation using solvents like n-heptane, as metalloporphyrins are concentrated in the asphaltene fraction of heavy crude oil. tandfonline.comresearchgate.net However, some evidence suggests that processes like vacuum distillation may destroy certain types of petroporphyrins, such as those containing nickel. tandfonline.com

Following initial extraction or precipitation, chromatographic methods are indispensable for further purification and separation. onepetro.org Adsorption chromatography is a widely used technique, often employing columns packed with silica (B1680970) gel and alumina (B75360). nih.govtandfonline.com By eluting with a sequence of solvents of varying polarities, it is possible to separate different classes of compounds and even to individually separate vanadyl and nickel porphyrins. tandfonline.com For instance, a procedure using successive silica and alumina columns with solvents of different polarities has been reported for this purpose. tandfonline.comtandfonline.com More advanced chromatographic techniques include high-performance liquid chromatography (HPLC), which can be combined with detectors like graphite (B72142) furnace atomic absorption (GFAA) to provide fingerprints and molecular weight categorization of vanadyl porphyrins. researchgate.net A newer method combines chromatography on cyano-propyl bonded silica gel with solid-phase extraction (SPE) for a routine and direct application to crude oils and bitumens. tandfonline.com

Once isolated, various analytical techniques are used for the characterization of this compound and other petroporphyrins. Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool, as porphyrins exhibit characteristic and intense absorption bands, notably the Soret band around 400 nm and weaker Q-bands in the visible region. tandfonline.comresearchgate.netresearchgate.net These spectra can help identify the type of petroporphyrin (e.g., etio vs. DPEP) and the complexed metal. tandfonline.com

Mass spectrometry (MS) is crucial for determining the molecular weight and structure of these compounds. nih.govresearchgate.net High-resolution techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) are particularly powerful, allowing for the identification of a vast number of individual porphyrin compounds, including those containing sulfur and oxygen, within a single sample. acs.orgresearchgate.netallenpress.com Nuclear magnetic resonance (NMR) and electron spin resonance (ESR) or electron paramagnetic resonance (EPR) spectroscopy provide further detailed structural information. nih.govcdnsciencepub.comcdnsciencepub.comresearchgate.net For example, ¹⁵N-labeled this compound has been synthesized and analyzed by NMR and ESR to investigate its electronic and stereochemical structure in detail. cdnsciencepub.comresearchgate.net

Table 1: Summary of Methods for Isolation and Characterization of Petroporphyrins

Method TypeSpecific TechniquePurpose/ApplicationReference
Isolation & SeparationSolvent Extraction (e.g., Soxhlet)Initial enrichment of metalloporphyrins from crude oil or asphaltenes using solvents like methanol or acetonitrile. researchgate.net
Asphaltene PrecipitationConcentrates petroporphyrins from crude oil using solvents like n-heptane. tandfonline.com
Adsorption Chromatography (Column)Separates nickel and vanadyl porphyrins using silica and alumina with solvents of varying polarity. nih.govtandfonline.comtandfonline.com
High-Performance Liquid Chromatography (HPLC)Fractionation and molecular weight distribution analysis, often coupled with other detectors (e.g., GFAA). researchgate.net
CharacterizationUV-Visible SpectroscopyIdentification and quantification based on characteristic Soret and Q-bands. tandfonline.comresearchgate.netresearchgate.net
Mass Spectrometry (MS, FT-ICR MS)Provides molecular weight, elemental composition, and structural identification of complex porphyrin mixtures. nih.govacs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR)Provides detailed structural information and confirmation of isomeric purity. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Electron Spin/Paramagnetic Resonance (ESR/EPR)Characterizes paramagnetic metal complexes, such as those of copper and vanadyl ions. cdnsciencepub.comresearchgate.net

Studies on the Removal of this compound from Model Oil Systems

The presence of metalloporphyrins like this compound in petroleum fractions is detrimental to refining processes, as the metals poison and deactivate catalysts. researchgate.netacs.org This has spurred significant research into methods for their removal, often using model oil systems spiked with specific porphyrin compounds to test the efficacy of different techniques.

One area of investigation is liquid-liquid extraction using ionic liquids (ILs). Studies have explored the use of various imidazolium-based ILs to extract nickel etioporphyrin (Ni-EP) and vanadyl etioporphyrin from model oil, sometimes assisted by solvents like toluene (B28343). researchgate.nete3s-conferences.org For example, research involving the ionic liquids 1-butyl-3-methylimidazolium octylsulfate (BMIMOS), 1-ethyl-3-methylimidazolium (B1214524) octylsulfate (EMIMOS), and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIMNTf₂) showed varying extraction efficiencies. researchgate.net The maximum removal of Ni-EP was 22% using EMIMNTf₂, and this efficiency was largely unaffected by changes in temperature and time. researchgate.nete3s-conferences.org Another study using subcritical toluene with BMIMOS at higher temperatures (150-210°C) achieved over 40% removal for several metal porphyrins, including nickel and vanadyl etioporphyrin. researchgate.net

Adsorption is another key strategy. Research has focused on the interaction between etioporphyrins and asphaltenes, the natural sorbent for porphyrins in crude oil, to enhance metal removal during solvent deasphalting. scientific.netacs.org Kinetic studies of vanadyl and nickel etioporphyrin adsorption onto asphaltene in n-pentane showed that the process can be described by pseudo-first-order or pseudo-second-order kinetic models. scientific.netacs.orgresearchgate.net The adsorption rate is influenced by factors such as asphaltene dosage, porphyrin concentration, and temperature. scientific.netacs.org Comparative studies found that while the adsorption rate for nickel etioporphyrin was faster, vanadyl etioporphyrin was more readily adsorbed under the same conditions. acs.org

Advanced degradation techniques are also being explored. Photocatalytic degradation using nanostructured titania (TiO₂) has been studied for the breakdown of vanadium etioporphyrins extracted from crude oil. researchgate.net The results indicated that TiO₂ can catalyze the degradation of these petroporphyrins under UV-Vis irradiation. researchgate.net Furthermore, microwave-assisted demetallization offers a rapid, low-temperature alternative to conventional processes. google.com This method uses demetallization agents like phosphoric acid esters or methanesulfonic acid in a microwave environment to efficiently extract metals like nickel and vanadium from oil. google.com

Table 2: Research Findings on the Removal of this compound from Model Oil

Removal MethodModel Compound(s)Key Reagents/MaterialsConditionsMajor FindingsReference
Liquid-Liquid ExtractionNickel Etioporphyrin (Ni-EP)Ionic Liquids (EMIMNTf₂, BMIMOS, EMIMOS), Toluene30-90°C, 30-90 minMaximum removal of 22% for Ni-EP achieved with EMIMNTf₂. researchgate.nete3s-conferences.org
Subcritical Solvent ExtractionNickel & Vanadyl EtioporphyrinIonic Liquid (BMIMOS), Toluene150-210°C, 30-90 minOver 40% removal achieved for all tested metal porphyrins. researchgate.net
AdsorptionNickel & Vanadyl EtioporphyrinAsphaltene in n-pentane288-298 KAdsorption fits pseudo-first-order and Freundlich isotherm models. Adsorption rate for Ni-EP was faster, but VO-EP was more readily adsorbed. acs.org
Photocatalytic DegradationVanadium EtioporphyrinsNanostructured Titania (TiO₂)UV-Vis IrradiationTiO₂ was found to catalyze the degradation of the petroporphyrins. researchgate.net
Microwave-Assisted DemetallizationNickel & Vanadium PorphyrinsPhosphoric acid esterMicrowave irradiation, low temperatureProvides an effective process for removing metals from petroleum oil. google.com

Environmental Implications and Role in Bioremediation Research (as model compounds)

Petroporphyrins, including this compound, have significant environmental implications due to their persistence and role in the fate of petroleum contaminants. These compounds are highly stable and resistant to microbial degradation, contributing to the recalcitrant nature of heavy petroleum fractions in the environment. bibliomed.org Their stability means they can persist long after more volatile or biodegradable components of a crude oil spill have dissipated. Porphyrins are known to be major constituents of tar balls, the hard, dark accumulations that wash ashore after oil spills. bibliomed.org

The very stability that makes petroporphyrins a challenge in refining and a persistent environmental pollutant also makes them valuable subjects in research. This compound and related structures are increasingly used as model compounds to understand the complex biochemical reactions that underpin bioremediation. tandfonline.com Bioremediation efficacy is often limited by the bioavailability of a chemical, meaning its accessibility to microorganisms. epa.gov Studying how stable, complex molecules like porphyrins interact with environmental matrices and microbial systems provides insight into these limitations.

Much of bioremediation at a molecular level involves enzymes that have porphyrins or related structures at their active centers. tandfonline.com For example, cytochrome P-450 enzyme systems, which are found in both mammals and microbes, contain a heme (iron-porphyrin) group and are responsible for a wide range of oxidation and reduction reactions that detoxify contaminants. tandfonline.com By studying simpler, isolated metalloporphyrins like this compound, researchers can model the catalytic activity of these complex enzymes. tandfonline.com Studies have shown that even without the full protein structure, metallated porphyrins can retain catalytic activity, such as the ability to dechlorinate certain pollutants. tandfonline.com

Research has also examined abiotic methods to break down these stubborn compounds. For instance, the use of chemical oxidants like Fenton's reagent and potassium permanganate (B83412) has shown some success in degrading vanadyl and nickel porphyrins in soil over time, suggesting a potential management strategy for environments polluted with asphaltic crude oils. bibliomed.org Understanding the redox activity of nickel and vanadium porphyrins themselves may also shed light on petroleum maturation and their behavior in the environment. rsc.org Therefore, this compound serves as a crucial model for developing and evaluating remediation strategies, whether biological or chemical, for persistent petroleum pollutants. bibliomed.orgtandfonline.com

Q & A

Q. What are the established methods for synthesizing Etioporphyrin I, and how do researchers ensure regioisomeric purity?

this compound is synthesized via controlled condensation of α-functionalized pyrroles or dipyrromethenes to avoid statistical isomer mixtures. Key steps include heating brominated pyrromethene precursors in succinic acid at 190–200°C, followed by purification via NaOH extraction and crystallization from chloroform/methanol . Regioisomeric purity is achieved by using dipyrromethene intermediates or pre-designed pyrrole precursors to direct regiochemistry, minimizing unwanted isomers .

Q. How do solvent properties influence this compound crystallization and spectroscopic behavior?

Solvent polarity and chain length (e.g., DMSO vs. alcohols like octanol) affect stacking interactions during crystallization, as observed via atomic force microscopy (AFM) of (010) crystal faces . UV-vis spectra in different solvents reveal shifts in Soret and Q bands due to solvatochromic effects, with DMSO showing distinct absorbance patterns compared to alcohols .

Q. What spectroscopic techniques are used to characterize this compound and its metal complexes?

Visible spectroscopy in chloroform/pyridine distinguishes free-base this compound (Soret band ~400 nm) from metal complexes (e.g., Zn(II) at 424 nm, Co(II) at 432 nm) . Electrospray ionization mass spectrometry (ESI-MS) enables selective detection of metalloporphyrins in mixtures by tuning parameters like analyte concentration and redox potential .

Advanced Research Questions

Q. How do researchers resolve contradictions in isomer formation mechanisms during this compound synthesis?

Isomer formation (types I–IV) arises from pyrrole exchange processes during oligopyrromethane assembly. NMR analysis of meso-protons identifies this compound (C4h symmetry, singlet at 10.20 ppm) versus isomer III (C5 symmetry, multiple peaks). Fluorescence matching with authentic samples confirms purity, while reversibility in pyrrole linkages explains isomer diversity .

Q. What experimental designs are used to study charge transfer in this compound-metal complexes?

Scanning tunneling microscopy (STM) with Ag tips and Zn(II)-Etioporphyrin I monitors charge injection dynamics. Bias-dependent fluorescence spectra correlate with molecular orbital alignment, revealing thresholds for electron tunneling and relaxation pathways .

Q. How can researchers enhance this compound volatility for gas chromatography (GC) analysis?

Silicon(IV) derivatives (e.g., Si(Et)2This compound) improve volatility. Substituent effects on GC retention times are quantified by comparing ligands (e.g., methyl vs. phenyl groups), with Si complexes showing 10–20% higher volatility than parent porphyrins .

Q. What methodological challenges arise in analyzing regioisomerically pure this compound?

Challenges include separating isomers with near-identical physicochemical properties. Advanced techniques like chiral HPLC or crystallization in space group P1 (columnar π-stacked arrangements) are employed, leveraging differences in stacking kinetics observed via AFM .

Q. How do solvent-mediated exchange processes impact this compound isomer distribution?

In-situ AFM reveals solvent-dependent growth rates on (010) faces, where polar solvents (e.g., DMSO) slow stacking and favor isomer I. Nonpolar solvents accelerate growth but increase isomer III/IV formation due to reversible pyrrole rearrangements .

Data Contradictions and Resolution

  • Isomer Purity vs. Synthetic Yield : Statistical condensation often yields mixed isomers, but dipyrromethene strategies improve purity at the cost of lower yields (e.g., 40–60% for regioisomerically pure this compound) .
  • Spectral Variations in Metal Complexes : Co(II)-Etioporphyrin I shows solvent-dependent oxidation in pyridine, altering absorption spectra. Cross-validation with X-ray crystallography and cyclic voltammetry resolves these discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.